molecular formula C19H25N3O5S B2506276 N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 444151-45-5

N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2506276
CAS No.: 444151-45-5
M. Wt: 407.49
InChI Key: SPCBQFDJYCKFTN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4,5-trimethoxyphenyl group and a thioacetamide moiety linked to a cyclohexylamine. This compound belongs to a class of molecules extensively studied for their antimicrobial, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-cyclohexyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5S/c1-24-14-9-12(10-15(25-2)17(14)26-3)18-21-22-19(27-18)28-11-16(23)20-13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCBQFDJYCKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Critical Intermediates and Their Roles

Intermediate Role in Synthesis Key Functional Groups
5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol Oxadiazole core with aryl substituent Oxadiazole ring, thiol (-SH)
N-Cyclohexyl-2-bromoacetamide Electrophilic partner for thioether formation Bromo (-Br), acetamide
Thioether-linked product Final compound before purification Thioether (-S-), acetamide

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazole-2-Thiol

Conventional Hydrazide Cyclization

The oxadiazole ring is formed via cyclodehydration of a hydrazide with carbon disulfide under alkaline conditions:

  • Hydrazide preparation : 3,4,5-Trimethoxybenzoic acid is converted to its hydrazide using thionyl chloride (SOCl₂) followed by hydrazine hydrate.
  • Cyclization : The hydrazide reacts with CS₂ in ethanol under reflux with KOH, yielding the oxadiazole-2-thiol.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Time: 6–8 hours
  • Yield: 65–70%

Microwave-Assisted Synthesis

Green chemistry approaches using microwave irradiation significantly reduce reaction time:

  • Procedure : Mix 3,4,5-trimethoxybenzohydrazide with CS₂ and KOH in a microwave reactor.
  • Conditions : 150 W, 100°C, 15 minutes
  • Yield : 85–90%

Synthesis of N-Cyclohexyl-2-Bromoacetamide

This intermediate is prepared via amide bond formation:

  • Acylation : Cyclohexylamine reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C.
  • Base addition : Triethylamine (TEA) neutralizes HBr, driving the reaction to completion.

Optimized Parameters :

  • Molar ratio: 1:1.2 (cyclohexylamine:bromoacetyl bromide)
  • Solvent: Anhydrous DCM
  • Temperature: 0°C → room temperature
  • Yield: 92–95%

Thioether Linkage Formation

The thiol group of the oxadiazole reacts with the bromoacetamide via nucleophilic substitution:

  • Base-mediated reaction : K₂CO₃ or NaH in acetonitrile facilitates deprotonation of the thiol.
  • Coupling : N-Cyclohexyl-2-bromoacetamide is added dropwise, and the mixture is stirred at 50°C for 4–6 hours.

Key Variables :

  • Solvent : Acetonitrile or DMF
  • Base : K₂CO₃ (2.5 equiv)
  • Yield : 75–80%

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Grinding the oxadiazole-thiol and bromoacetamide with K₂CO₃ in a ball mill eliminates solvent use:

  • Conditions : 30 minutes grinding, room temperature
  • Yield : 82%

Ultrasound-Assisted Reactions

Ultrasound irradiation (40 kHz) accelerates the coupling step:

  • Time : 1 hour vs. 6 hours conventionally
  • Yield : 88%

Purification and Characterization

Recrystallization

  • Solvent system : Dichloromethane/ethyl acetate (3:1)
  • Purity : >99% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.2–1.8 (m, cyclohexyl), 3.8–3.9 (s, OCH₃), 4.1 (s, SCH₂).
  • FT-IR : 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Oxadiazole formation : Tubular reactor with residence time of 10 minutes at 120°C.
  • Advantages : 95% yield, reduced waste.

Catalyst Recovery

  • Heterogeneous catalysts : CsPW (cesium tungstophosphate) reused for 5 cycles without activity loss.

Challenges and Optimization Opportunities

  • Steric hindrance : The 3,4,5-trimethoxyphenyl group slows oxadiazole cyclization. Mitigated by using excess CS₂.
  • Solvent selection : DMF increases reaction rate but complicates purification. Acetonitrile balances efficiency and ease of workup.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the acetamide moiety.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole ring or the acetamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structure and Characteristics

The compound features a cyclohexyl group linked to an acetamide moiety and an oxadiazole ring substituted with a trimethoxyphenyl group. This unique combination imparts specific chemical properties that make it suitable for various applications.

Chemistry

In the realm of chemistry, N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo diverse chemical modifications makes it instrumental in developing new materials and catalysts .

Biology

Biologically, the compound is studied for its potential bioactivity due to the presence of the oxadiazole ring. Compounds featuring oxadiazole structures are often associated with significant biological activities, suggesting that this compound may have applications in drug discovery and development .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic properties. Similar compounds have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The specific interactions of this compound with biological targets are under exploration to determine its efficacy in treating various diseases .

Industry

In industrial applications, this compound can be utilized in developing new materials such as polymers or coatings due to its distinctive chemical structure. Its potential to impart specific properties makes it valuable in material science .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to derivatives with variations in the acetamide nitrogen substituent or the heterocyclic core. Key comparisons include:

Compound Substituent (R) Heterocycle Key Properties/Activities Reference
N-phenyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide Phenyl 1,3,4-Oxadiazole Moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus and E. coli)
N-(4-sulfamoylphenyl)-2-((5-(4-oxophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (4b) 4-Sulfamoylphenyl 1,3,4-Oxadiazole Anti-proliferative activity (IC₅₀: ~20 µM against leukemia cells)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiazolidine-dione 1,3,4-Thiadiazole Anticancer activity (IC₅₀: 12.7–15.28 mg/mL against MCF-7 and A549 cells)
N-(4-Chlorophenyl)-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8u) 4-Chlorophenyl 1,3,4-Oxadiazole EGFR inhibition (IC₅₀: 1.2 µM) and antiproliferative activity against leukemia cells
Target Compound Cyclohexyl 1,3,4-Oxadiazole Predicted enhanced lipophilicity (logP ~3.5) and potential for improved membrane permeability

Key Observations :

  • Substituent Effects : The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to aromatic substituents (e.g., phenyl, chlorophenyl). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Heterocycle Variations : Replacing oxadiazole with thiadiazole (as in ) introduces a sulfur atom, which alters electronic properties and may improve binding to thiol-containing enzyme targets .
  • Biological Activity: N-phenyl analogs () exhibit moderate antimicrobial activity, while phthalazinone-linked derivatives () show stronger antiproliferative effects. The target compound’s bioactivity remains speculative without direct data but can be inferred to align with trends in similar structures.
Pharmacological Potential
  • Antimicrobial Activity : N-phenyl derivatives () show MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria. The cyclohexyl variant may exhibit similar or enhanced activity due to improved membrane interaction.
  • Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., ) demonstrate EGFR inhibition, suggesting the target compound could share this mechanism .

Biological Activity

N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group, a trimethoxyphenyl moiety, and an oxadiazole ring. The oxadiazole structure is known for its diverse biological activities, including anticancer and antimicrobial properties. The unique combination of these structural elements may contribute to the compound's bioactivity.

Component Description
IUPAC Name N-cyclohexyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Molecular Formula C19H25N3O5S
CAS Number 444151-45-5

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the oxadiazole ring may interact with specific enzymes or receptors in the body. The trimethoxyphenyl group could enhance membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies on related compounds have shown effective inhibition of cancer cell proliferation. A notable example includes a β-carboline derivative which demonstrated an IC50 value of 9.86 µM against PC-3 prostate cancer cells and induced apoptosis through reactive oxygen species (ROS) accumulation .

Compound Cell Line IC50 (µM) Mechanism
β-Carboline DerivativePC-39.86Induces apoptosis via ROS accumulation
Oxadiazole DerivativeHeLa29Cytotoxic effects through enhanced lipophilicity

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has been documented in various studies. For example, thiadiazole derivatives have shown activity against pathogens like Staphylococcus aureus and Candida albicans, suggesting that the oxadiazole structure may confer similar properties .

Anti-inflammatory Properties

Compounds with oxadiazole scaffolds have also been explored for anti-inflammatory effects. The presence of functional groups such as methoxy can enhance the interaction with inflammatory mediators.

Case Studies and Research Findings

  • Study on Oxadiazoles : A study evaluated various oxadiazole derivatives for their cytotoxic activities against multiple cancer cell lines. Results indicated that modifications in the oxadiazole structure significantly influenced biological activity .
  • Antitumor Activity Evaluation : Another investigation focused on a series of nitrogen-rich heterocycles including oxadiazoles. These compounds exhibited promising antitumor activities with mechanisms involving cell cycle arrest and apoptosis induction .
  • Synthesis and Evaluation : The synthesis of N-cyclohexyl derivatives has been linked to enhanced biological activity due to structural modifications that improve lipophilicity and receptor interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be standardized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole core followed by thioacetamide coupling. Key steps include:

  • Cyclocondensation : Reacting 3,4,5-trimethoxybenzoic acid hydrazide with carbon disulfide under reflux in ethanol to form the oxadiazole ring .
  • Thiolation : Introducing the thioacetamide group via nucleophilic substitution using chloroacetyl chloride and cyclohexylamine in dry DMF at 0–5°C .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity.
  • Critical Parameters : Control temperature (<5°C during thiolation), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 hydrazide:carbon disulfide) to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Identify the cyclohexyl group (δ 1.2–1.8 ppm for axial protons; δ 25–35 ppm for carbons) and methoxy groups (δ 3.8–3.9 ppm; δ 55–60 ppm) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 476.1524 (calculated for C21H26N3O5S2) .
  • FT-IR : Look for C=O (1680–1700 cm⁻¹), C=S (1250–1300 cm⁻¹), and N–H (3300 cm⁻¹) stretches .
  • Validation : Cross-reference with simulated spectra from computational tools (e.g., Gaussian) to resolve overlapping signals .

Q. How can researchers design initial biological screening assays to evaluate its bioactivity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes linked to the 3,4,5-trimethoxyphenyl moiety’s known targets (e.g., lipoxygenase, tubulin) using molecular docking (AutoDock Vina) .
  • In Vitro Assays :
  • Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.
  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Positive Controls : Compare with standard inhibitors (e.g., doxorubicin for cancer, fluconazole for fungi) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (HPLC >98%) and storage conditions (desiccated, −20°C) to exclude degradation artifacts .
  • Assay Standardization : Replicate studies using identical protocols (e.g., cell passage number, serum concentration in media) .
  • Structural Confirmation : Re-characterize disputed batches via X-ray crystallography to rule out polymorphic variations .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core Modifications :
Modification Hypothesized Impact Example
Oxadiazole → 1,2,4-triazoleEnhanced hydrogen bondingReplace with triazole
Methoxy → Nitro groupsIncreased electron-withdrawing effects3-nitro substitution
  • Functional Group Scanning : Synthesize analogs with variations at the cyclohexyl (e.g., cyclopentyl) or thioacetamide (e.g., methylthio) positions .
  • In Silico Screening : Use Schrödinger’s Glide to predict binding affinities to tubulin or COX-2 before synthesis .

Q. What experimental approaches can elucidate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1.2, 7.4, 9.0) at 37°C for 24h; monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to identify decomposition points .
  • Light Sensitivity : Expose to UV (254 nm) for 48h; assess photodegradation products via LC-MS .

Q. How can mechanistic studies clarify its mode of action in cancer models?

  • Methodological Answer :

  • Enzyme Inhibition : Measure inhibition of tubulin polymerization (spectrophotometric assay at 350 nm) and compare with colchicine .
  • Apoptosis Markers : Perform flow cytometry (Annexin V/PI staining) and Western blot (caspase-3, PARP) in treated cells .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., MAPK, PI3K-Akt) .

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